2-Carbamoyl-2,2-dimethylacetic acid

Description

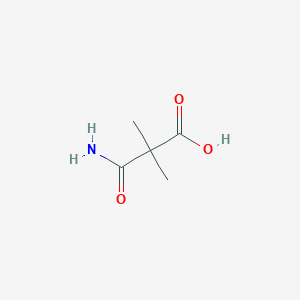

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,2-dimethyl-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-5(2,3(6)7)4(8)9/h1-2H3,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTULMVFTYNCYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552764 | |

| Record name | 3-Amino-2,2-dimethyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116070-49-6 | |

| Record name | 3-Amino-2,2-dimethyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carbamoyl-2,2-dimethylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Carbamoyl 2,2 Dimethylacetic Acid and Its Analogues

Regiospecific and Stereoselective Synthetic Pathways to 2-Carbamoyl-2,2-dimethylacetic acid

The controlled synthesis of this compound hinges on methodologies that can selectively functionalize one of two identical carboxylic acid groups in a precursor molecule (regiospecificity) and control the three-dimensional arrangement of atoms (stereoselectivity).

One established regiospecific route involves the nucleophilic substitution of 2,2-dimethylmalonic acid derivatives. In this method, one of the carboxylic acid groups of 2,2-dimethylmalonic acid is selectively activated, typically by conversion to an acid chloride using a reagent like thionyl chloride. This activation allows for a targeted reaction with ammonia (B1221849) to form the carbamoyl (B1232498) group, leaving the second carboxylic acid group intact. The regiospecificity is driven by the controlled stoichiometry of the activating agent and the reaction conditions.

Another method that ensures high regiospecificity is the hydrolysis of 2-cyano-2,2-dimethylacetic acid. This approach begins with the Kolbe nitrile synthesis, where 2,2-dimethylpropanoic acid is reacted with cyanogen (B1215507) bromide to introduce the nitrile group. Subsequent acidic hydrolysis of the nitrile selectively converts it to the desired carbamoyl group, yielding this compound.

While this compound itself is achiral, the principles of stereoselective synthesis are crucial when considering the synthesis of its chiral analogues. A notable example of achieving high stereoselectivity in a related system is the synthesis of 2-carbamoyl-2-cyanocyclopropanecarboxylates. nih.govfigshare.com This is achieved through a tandem oxidative cyclization and neighboring group-assisted decarboxylation, which proceeds with excellent diastereoselectivity. nih.govfigshare.com Such methodologies, which often involve rigid transition states and the use of specific reagents to control the approach of reactants, can be adapted for the synthesis of chiral derivatives of this compound. The development of stereoselective pathways often employs chiral auxiliaries or catalysts to guide the formation of a specific stereoisomer.

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves the use of less hazardous solvents, renewable starting materials, and more efficient catalytic processes.

The replacement of traditional organic solvents with greener alternatives is another key aspect of green chemistry. The use of ionic liquids or deep eutectic solvents can offer advantages in terms of reduced volatility and, in some cases, enhanced reaction rates and selectivities. Furthermore, two-step catalytic conversions in ionic liquids have been demonstrated for related chemical transformations, suggesting a potential pathway for a more sustainable synthesis of precursors to this compound. rsc.org

Asymmetric Synthesis and Enantiomeric Resolution of this compound

For the production of chiral analogues of this compound, methods for asymmetric synthesis or the resolution of racemic mixtures are essential. Asymmetric synthesis aims to directly produce a single enantiomer, while enantiomeric resolution separates a mixture of enantiomers.

Asymmetric synthesis can be achieved through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This approach has been successfully used in the synthesis of various chiral carboxylic acids.

Enantiomeric resolution is a common technique for separating racemic mixtures. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for this purpose. shimadzu.comresearchgate.net Different types of CSPs, such as those based on polysaccharides, can be used to achieve separation. researchgate.net The choice of the mobile phase and column temperature can be optimized to maximize the resolution of the enantiomers. researchgate.netsigmaaldrich.com For instance, a study on the separation of chiral carboxylic acid derivatives demonstrated the successful use of polysaccharide-based chiral columns with polar organic mobile phases. researchgate.net

Below is an interactive table summarizing common chiral stationary phases used for the separation of acidic compounds.

| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phases |

| Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and inclusion phenomena. | Normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile (B52724)/water), polar organic (e.g., methanol, ethanol). |

| Pirkle-type (e.g., (R,R)-Whelk-O 1) | π-π interactions, hydrogen bonding, and steric interactions. | Normal phase (e.g., hexane/isopropanol/acetic acid). |

| Macrocyclic glycopeptide (e.g., vancomycin, teicoplanin) | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation. | Reversed-phase (e.g., water/methanol with additives like acetic acid or triethylamine). |

Optimization of Reaction Conditions for Industrial Scale-Up of this compound Production

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, this has been addressed through the implementation of continuous-flow reactors.

In a continuous-flow process for the nucleophilic substitution route, 2,2-dimethylmalonic acid and thionyl chloride are fed into a tubular reactor at an optimized temperature of 50°C. This allows for a high conversion to the acid chloride intermediate. The subsequent amidation is carried out in a static mixer where the acid chloride stream is combined with aqueous ammonia. The pH is then adjusted to 6–7 to precipitate the product. This continuous process offers several advantages over traditional batch production, including better heat and mass transfer, improved safety, and higher throughput.

The final purity of the product is enhanced through crystallization. A common method involves recrystallization from an ethanol/water mixture (1:3), which can yield this compound with a purity greater than 99%.

The table below outlines key parameters for the industrial-scale synthesis of this compound.

| Parameter | Value/Condition | Purpose |

| Reactor Type | Continuous-flow tubular reactor and static mixer | Enhanced control, safety, and throughput |

| Reaction Temperature (Acid Chloride Formation) | 50°C | Optimize conversion to the intermediate |

| Quenching Reagent | Aqueous Ammonia | Formation of the carbamoyl group |

| pH for Precipitation | 6–7 | Maximize product isolation |

| Purification Method | Recrystallization from ethanol/water (1:3) | Achieve high purity (>99%) |

Elucidation of Reaction Mechanisms and Kinetics Pertaining to 2 Carbamoyl 2,2 Dimethylacetic Acid Transformations

Detailed Mechanistic Studies of Primary Synthetic Steps

The synthesis of 2-Carbamoyl-2,2-dimethylacetic acid can be approached through several synthetic routes, with the choice of method often dictated by the desired purity and scale of production. The primary synthetic strategies involve the partial amidation of a 2,2-dimethylmalonic acid precursor or the hydrolysis of a nitrile-containing intermediate.

Nucleophilic Acyl Substitution of 2,2-Dimethylmalonic Acid Derivatives:

A common and direct approach involves the selective amidation of one of the carboxylic acid groups of 2,2-dimethylmalonic acid. Due to the similar reactivity of the two carboxylic acid groups, direct mono-amidation can be challenging and may lead to a mixture of the desired product, the starting material, and the corresponding diamide (B1670390). A more controlled approach involves the activation of one carboxylic acid group, typically by conversion to an acid chloride.

The mechanism proceeds in two key steps:

Activation: 2,2-dimethylmalonic acid is treated with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the mono-acid chloride. This step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Ammonolysis: The resulting acid chloride is then reacted with ammonia (B1221849) (NH₃). The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and a proton to yield this compound.

The steric hindrance imposed by the gem-dimethyl groups can slow down the rate of nucleophilic attack, often requiring more forcing conditions or longer reaction times compared to less hindered substrates.

Hydrolysis of 2-Cyano-2,2-dimethylacetic acid:

An alternative synthetic route involves the partial hydrolysis of a nitrile group. This method starts with a precursor containing a nitrile and a carboxylic acid function.

The mechanism for the acid-catalyzed hydrolysis of the nitrile proceeds as follows:

Protonation: The nitrile nitrogen is protonated by an acid catalyst, increasing the electrophilicity of the nitrile carbon.

Nucleophilic Attack by Water: A water molecule attacks the nitrile carbon, leading to the formation of a protonated imidate intermediate.

Tautomerization and Deprotonation: The imidate undergoes tautomerization to form an amide. Subsequent deprotonation yields the final product, this compound.

This method offers good control over the formation of the mono-amide, as the carboxylic acid group is generally stable under the conditions required for nitrile hydrolysis.

Kinetic and Thermodynamic Analysis of Degradation Pathways

The stability of this compound is influenced by environmental conditions such as pH and temperature. Two primary degradation pathways are of significance: hydrolysis of the amide bond and decarboxylation.

Amide Hydrolysis:

The carbamoyl (B1232498) group can undergo hydrolysis to yield 2,2-dimethylmalonic acid and ammonia. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of ammonia to yield the dicarboxylic acid.

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the amide anion (⁻NH₂) is a poor leaving group, so a proton transfer from a water molecule is required to facilitate the departure of ammonia.

The kinetics of hydrolysis are significantly affected by the steric hindrance of the gem-dimethyl group. Studies on the hydrolysis of other sterically hindered amides have shown that these reactions are often slower than for their non-hindered counterparts. acs.orgacs.org

Decarboxylation:

As a derivative of malonic acid, this compound can undergo decarboxylation upon heating, although typically at elevated temperatures. masterorganicchemistry.comstackexchange.com The reaction proceeds through a cyclic transition state, leading to the loss of carbon dioxide and the formation of 2,2-dimethylpropanamide. The presence of the gem-dimethyl groups can influence the stability of the intermediate carbanion or enolate formed during decarboxylation.

| Degradation Pathway | Key Reactants/Conditions | Primary Products | Kinetic Influences |

| Amide Hydrolysis | Water, Acid or Base | 2,2-Dimethylmalonic acid, Ammonia | pH, Temperature, Steric Hindrance |

| Decarboxylation | Heat | 2,2-Dimethylpropanamide, Carbon Dioxide | Temperature, Stability of intermediate |

Role of Catalysis in Modulating this compound Reactivity

Given the steric hindrance present in this compound and its precursors, catalysis plays a crucial role in facilitating its synthesis and transformations under milder conditions.

Catalysis in Synthesis:

The direct amidation of sterically hindered carboxylic acids is a known challenge in organic synthesis. chimia.chnih.gov Various catalytic systems have been developed to overcome this, which could be applicable to the synthesis of this compound.

Boronic Acid Catalysts: Arylboronic acids have been shown to catalyze the direct amidation of carboxylic acids by activating the carboxylic acid group through the formation of a mixed anhydride (B1165640) intermediate. mdpi.com

Titanium-based Catalysts: Catalytic amounts of titanium tetrafluoride (TiF₄) have been reported to effectively promote the direct amidation of both aromatic and aliphatic carboxylic acids, including sterically hindered ones. rsc.org

Zirconium and Hafnium Catalysts: Lewis acidic complexes of zirconium and hafnium have also been employed to catalyze amide formation under relatively mild conditions. mdpi.com

Catalysis in Degradation:

While hydrolysis can occur without a catalyst, it can be significantly accelerated. The use of specific catalysts can also enable transformations that are otherwise difficult. For instance, nickel-catalyzed C-N bond activation has been explored for the conversion of amides to carboxylic acids, which could potentially be applied to the hydrolysis of this compound under specific conditions. nih.gov

| Catalyst Type | Application | Plausible Mechanism of Action |

| Boronic Acids | Synthesis (Amidation) | Formation of a reactive mixed anhydride |

| Titanium Tetrafluoride (TiF₄) | Synthesis (Amidation) | Lewis acid activation of the carboxylic acid |

| Zirconium/Hafnium Complexes | Synthesis (Amidation) | Lewis acid activation of the carboxylic acid |

| Nickel Complexes | Degradation (Hydrolysis) | Catalytic activation and cleavage of the C-N bond |

Investigation of Competing Pathways and Side Product Formation

In Synthesis:

Formation of 2,2-Dimethylmalonamide: In the amidation of 2,2-dimethylmalonic acid or its derivatives, a significant side product can be the corresponding diamide, 2,2-dimethylmalonamide. This occurs when both carboxylic acid groups react with ammonia. The formation of the diamide can be minimized by careful control of stoichiometry and reaction conditions.

Formation of Nitriles: Under certain conditions, particularly during the dehydration of the primary amide, the formation of a nitrile (2-cyano-2,2-dimethylacetic acid) is a possibility, although this typically requires specific dehydrating agents.

In Degradation:

The primary competition in the degradation of this compound is between hydrolysis of the amide and decarboxylation. The dominant pathway is largely dependent on the reaction conditions.

In aqueous acidic or basic solutions at moderate temperatures, amide hydrolysis is expected to be the major degradation pathway.

Under anhydrous conditions at high temperatures, decarboxylation is likely to become more significant.

The interplay between these pathways is critical for understanding the stability and long-term fate of the compound.

| Process | Competing Pathway/Side Product | Conditions Favoring Formation |

| Synthesis (Amidation) | 2,2-Dimethylmalonamide | Excess ammonia, prolonged reaction times |

| Synthesis | 2-Cyano-2,2-dimethylacetic acid | Dehydrating conditions |

| Degradation | Amide Hydrolysis vs. Decarboxylation | Aqueous conditions favor hydrolysis; high temperatures favor decarboxylation |

Derivatization Strategies and Structure Activity Relationship Sar Exploration of 2 Carbamoyl 2,2 Dimethylacetic Acid Scaffolds

Systematic Design and Synthesis of Novel 2-Carbamoyl-2,2-dimethylacetic acid Derivatives

The generation of novel derivatives from the this compound scaffold is a systematic process aimed at creating a diverse chemical library for biological screening. The design strategy typically focuses on modifying the two key functional groups: the carboxylic acid and the carbamoyl (B1232498) (amide) group.

Design Principles:

Carboxylic Acid Modification: The carboxyl group is a primary site for creating ester or amide derivatives. Esterification with a variety of alcohols can modulate lipophilicity and cell permeability. Amidation with a diverse set of primary and secondary amines introduces new hydrogen bond donors/acceptors and steric bulk, which can significantly influence target binding.

Carbamoyl Group Modification: The primary amide can be derivatized to secondary or tertiary amides. Such modifications can alter the molecule's hydrogen-bonding capacity and metabolic stability.

Synthetic Pathways: A common and versatile synthetic approach to generate a library of derivatives involves the activation of the carboxylic acid functional group.

Activation Step: The carboxylic acid of the parent compound is converted into a more reactive intermediate, such as an acid chloride or an activated ester. A standard method is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride.

Coupling Step: The activated intermediate is then reacted with a wide range of nucleophiles without the need for purification.

To synthesize amide derivatives , the acid chloride is treated with various primary or secondary amines in the presence of a base to neutralize the HCl byproduct.

To synthesize ester derivatives , the acid chloride is reacted with different alcohols.

This combinatorial approach allows for the rapid synthesis of a large number of structurally diverse compounds, which is essential for exploring the structure-activity relationship.

Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Analysis of Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For the this compound scaffold, SAR analysis focuses on correlating structural modifications with changes in potency, selectivity, or other desired biological effects.

Qualitative SAR Insights: A notable example of a qualitative SAR insight comes from the field of antibiotics. The cephalosporin (B10832234) antibiotic, cefiderocol, incorporates a dimethylacetic acid moiety on its side chain. This specific structural feature is known to increase its activity against Pseudomonas aeruginosa, indicating that the gem-dimethyl group can play a crucial role in enhancing potency against certain bacterial targets mdpi.com. This suggests that derivatives of this compound could be promising candidates for antimicrobial research.

Quantitative SAR (QSAR) Analysis: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govfrontiersin.org For amide derivatives, these models use computed molecular descriptors to predict activity. nih.govfrontiersin.orgnih.gov

Key molecular descriptors in QSAR studies for amide derivatives often include:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule.

Thermodynamic Descriptors: Properties like heat of formation can be important. nih.gov

Electronic Descriptors: These relate to the distribution of electrons in the molecule.

Hydrophobicity Descriptors: Parameters like AlogP (calculated logP) quantify the lipophilicity of the molecule, which affects membrane permeability. nih.gov

By generating a library of derivatives and measuring their biological activity (e.g., IC₅₀ values), a QSAR model can be built. This model can then predict the activity of new, unsynthesized compounds, guiding the design of more potent derivatives and reducing the need for exhaustive synthesis and screening. nih.govfarmaciajournal.com

Illustrative SAR Data Table

To demonstrate the principles of SAR, the following interactive table illustrates a hypothetical series of derivatives based on a common core. By modifying the 'R' group on an aromatic ring attached to the scaffold, one can observe the corresponding hypothetical change in biological activity (IC₅₀). This exemplifies how systematic modification allows medicinal chemists to identify key structural features for potency.

| Derivative ID | R-Group | Substituent Position | Lipophilicity (clogP) | IC₅₀ (nM) |

| 1 | -H | N/A | 2.1 | 500 |

| 2 | -F | 4- | 2.3 | 350 |

| 3 | -Cl | 4- | 2.8 | 150 |

| 4 | -CH₃ | 4- | 2.6 | 200 |

| 5 | -OCH₃ | 4- | 2.0 | 450 |

| 6 | -Cl | 2- | 2.8 | 800 |

This table is for illustrative purposes only and does not represent actual experimental data. The data shows a trend where increasing the electron-withdrawing nature and lipophilicity at the 4-position (para-position) with a chloro group leads to the highest potency (lowest IC₅₀). It also illustrates that the position of the substituent is critical, as moving the chloro group to the 2-position (ortho-position) dramatically reduces activity, likely due to steric hindrance.

Prodrug Design and Bioconjugation Strategies for this compound

Prodrug design is a strategy used to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. nih.gov The this compound scaffold possesses both carboxylic acid and amide functional groups, which are excellent handles for prodrug modification. nih.gov

Ester-Based Prodrugs: The carboxylic acid can be masked by forming an ester linkage. This strategy is commonly employed to:

Increase Lipophilicity: Converting the polar carboxylic acid into a less polar ester can enhance its ability to cross cell membranes, thereby improving oral bioavailability.

Improve Water Solubility: Conversely, esterification with a polar moiety, such as a polyethylene (B3416737) glycol (PEG) or phosphate (B84403) group, can significantly increase aqueous solubility for intravenous formulations. These ester prodrugs are designed to be stable in the gastrointestinal tract but are cleaved by esterase enzymes in the blood or target tissues to release the active carboxylic acid parent drug.

Amide-Based Prodrugs: While amides are generally more stable to hydrolysis than esters, specific amide-based prodrugs can be designed for controlled drug release. nih.govyoutube.com Strategies include:

N-Acyl Derivatives: Acylating the amide nitrogen can alter the compound's properties.

N-Mannich Bases: These can be used to improve solubility and modify the pKa of the parent compound. nih.gov

Bioconjugation: The carboxylic acid or amide can serve as an attachment point to link the drug to a carrier molecule. This bioconjugation strategy can achieve targeted delivery. For instance, linking the molecule to an amino acid could enable it to hijack specific amino acid transporters (like LAT1) for improved uptake into cells or across the blood-brain barrier. rsc.org Another approach is linking it to a siderophore-like molecule to target bacterial iron uptake systems, a strategy successfully used for some antibiotics. mdpi.com

Conformational Landscape and Molecular Flexibility in this compound Derivatization

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. The this compound scaffold is distinguished by the presence of a gem-dimethyl group, which has a profound impact on its conformational flexibility.

Role of the Gem-Dimethyl Group: The two methyl groups on the same carbon atom create significant steric hindrance. This steric bulk severely restricts the rotation around the adjacent carbon-carbon single bonds. As a result, the scaffold is not freely flexible but is instead locked into a limited set of preferred, low-energy conformations. ucl.ac.uk

Impact of Derivatization: When new chemical groups are added to the carboxylic acid or carbamoyl ends of the scaffold, they can further influence the molecule's preferred 3D shape. The goal of a medicinal chemist is to design derivatives that preferentially adopt the "bioactive conformation"—the specific shape required to fit perfectly into the binding site of the target protein or enzyme.

Analysis Techniques:

Computational Modeling: Techniques like molecular mechanics are used to calculate the energy of different conformations and predict the most stable shapes. ucl.ac.uk

NMR Spectroscopy: Advanced nuclear magnetic resonance techniques, such as the Nuclear Overhauser Effect (NOE), can be used experimentally to determine the spatial proximity of atoms in the molecule, providing direct evidence of its conformation in solution. ucl.ac.uk

By understanding the conformational landscape, researchers can rationally design derivatives that are pre-organized into the correct shape for optimal biological activity, leading to more potent and selective drug candidates.

In Depth Investigation of Biological Activities and Molecular Interaction Mechanisms of 2 Carbamoyl 2,2 Dimethylacetic Acid and Its Analogues

Identification and Characterization of Molecular Targets

The biological activity of 2-Carbamoyl-2,2-dimethylacetic acid and its analogues stems from their interaction with specific molecular targets within biological systems. A primary and well-documented target is the family of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes . nih.govnih.gov These enzymes are crucial regulators of the cellular response to oxygen availability. nih.gov The structural resemblance of this compound to the natural PHD co-substrate, 2-oxoglutarate (2-OG), allows it to act as a competitive inhibitor. wikipedia.orgnih.gov

Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α), marking it for rapid degradation by the proteasome. nih.govembopress.org By inhibiting PHDs, this compound prevents this hydroxylation, leading to the stabilization and accumulation of HIF-α. nih.gov Among the PHD isoforms, PHD2 is considered the principal regulator of HIF-1α levels in normoxia, making it a key molecular target. nih.govembopress.org

Beyond HIF prolyl hydroxylases, research on structurally related compounds suggests other potential molecular targets. Derivatives of similar small carboxylic acids have been investigated for their potential to inhibit histone acetyltransferases (HATs) , enzymes that play a critical role in chromatin remodeling and gene expression. While direct evidence for this compound is limited, this remains an area of interest for its analogues.

The interaction with these molecular targets can trigger a cascade of downstream cellular events, fundamentally altering cellular function and response.

Table 1: Identified and Potential Molecular Targets of this compound and its Analogues

| Molecular Target Family | Specific Example | Role of Target | Consequence of Interaction |

| Dioxygenases | HIF Prolyl Hydroxylase Domain 2 (PHD2) | Oxygen-dependent degradation of HIF-1α | Inhibition leads to HIF-1α stabilization |

| Transferases | Histone Acetyltransferases (HATs) (Potential) | Chromatin modification and gene regulation | Potential modulation of gene expression |

| Cellular Receptors | (General) | Transduction of extracellular signals | Initiation of downstream signaling pathways |

Enzymatic Modulation and Inhibition Kinetics, exemplified by HIF-1α prolyl hydroxylase inhibition studies

The primary mechanism of enzymatic modulation by this compound is the competitive inhibition of HIF-α prolyl hydroxylases. nih.gov This process is a clear example of how the compound can interfere with normal enzymatic activity.

HIF prolyl hydroxylases are non-heme iron (Fe(II)) and 2-oxoglutarate-dependent dioxygenases. nih.gov Their catalytic cycle requires molecular oxygen, Fe(II) as a cofactor, and 2-oxoglutarate as a co-substrate to hydroxylate proline residues on HIF-α. nih.govnih.gov this compound, as a structural analogue of 2-oxoglutarate, competes for binding at the active site of the PHD enzyme. wikipedia.org This binding prevents the natural co-substrate, 2-OG, from associating with the enzyme, thereby halting the hydroxylation reaction even in the presence of sufficient oxygen. rsc.org

The inhibition of PHD enzymes, particularly PHD2, effectively uncouples the oxygen-sensing mechanism from the degradation of HIF-1α. embopress.org This leads to the stabilization of HIF-1α protein levels under normoxic conditions, mimicking a hypoxic state. nih.gov The kinetics of this inhibition are characteristic of competitive inhibitors, where the degree of inhibition is dependent on the relative concentrations of the inhibitor and the natural substrate. While specific IC50 or Ki values for this compound are not extensively reported in publicly available literature, its analogue, Dimethyloxalylglycine (DMOG), is a well-characterized inhibitor used in research to stabilize HIF-1α. nih.gov

Table 2: Mechanism of HIF-1α Prolyl Hydroxylase Inhibition

| Step | Normal Enzymatic Reaction (in Normoxia) | Action of this compound |

| 1. Substrate Binding | 2-oxoglutarate and HIF-1α bind to the active site of PHD2. nih.gov | Competitively binds to the 2-oxoglutarate binding site on PHD2. wikipedia.orgnih.gov |

| 2. Catalysis | PHD2 utilizes O2 to hydroxylate proline residues on HIF-1α. nih.gov | Prevents the hydroxylation of HIF-1α by blocking the active site. rsc.org |

| 3. Product Release | Hydroxylated HIF-1α is released and targeted for degradation. | HIF-1α remains unhydroxylated and is not targeted for degradation. |

| 4. Cellular Outcome | HIF-1α levels are kept low. | HIF-1α accumulates and becomes active. nih.gov |

Cellular Signaling Pathways and Receptor Binding Mechanisms

The stabilization of the HIF-1α subunit by this compound initiates a well-defined signaling cascade. Under normal conditions, HIF-1α is constantly degraded. nih.gov However, upon inhibition of PHDs, the stabilized HIF-1α translocates from the cytoplasm to the nucleus. nih.gov

In the nucleus, HIF-1α dimerizes with its constitutively expressed binding partner, the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. rndsystems.com This heterodimeric complex, HIF-1, then binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter regions of target genes. nih.govrndsystems.com The binding of HIF-1 to HREs, along with the recruitment of co-activators like p300/CBP, initiates the transcription of a wide array of genes that help the cell adapt to perceived hypoxic conditions. rndsystems.com

The downstream target genes of the HIF-1 signaling pathway are involved in numerous critical cellular processes, including:

Angiogenesis: Upregulation of Vascular Endothelial Growth Factor (VEGF), which promotes the formation of new blood vessels. nih.gov

Erythropoiesis: Increased production of Erythropoietin (EPO), a hormone that stimulates red blood cell production. nih.gov

Metabolic Reprogramming: Shifting cellular metabolism from oxidative phosphorylation to glycolysis by upregulating glycolytic enzymes and glucose transporters like GLUT1. cellsignal.com

Cell Survival and Proliferation: Modulation of genes involved in apoptosis and cell cycle control. rndsystems.com

Other signaling pathways, such as the PI3K/Akt/mTOR pathway, can also influence the regulation of HIF-1α at the transcriptional and translational levels, creating a complex network of cellular signaling. researchgate.net While direct receptor binding data for this compound is scarce, its primary described mechanism of action is through the intracellular inhibition of HIF prolyl hydroxylases rather than binding to a cell surface receptor.

Advanced Computational and Theoretical Chemistry Studies of 2 Carbamoyl 2,2 Dimethylacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For 2-Carbamoyl-2,2-dimethylacetic acid, such calculations can reveal key properties. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights regions susceptible to electrophilic and nucleophilic attack. researchgate.net Areas with negative potential, typically around the oxygen atoms of the carboxyl and carbamoyl (B1232498) groups, indicate electron-rich sites prone to interacting with positive charges. Conversely, electron-deficient regions represent sites for nucleophilic attack.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive.

Detailed calculations can also provide thermodynamic data such as enthalpy, Gibbs free energy, and entropy, which are essential for predicting the feasibility and outcomes of chemical reactions involving the compound. researchgate.net While specific experimental studies on the reactivity of this compound are not widely published, the reactivity of related carbamoyl compounds has been investigated, suggesting the carbamoyl group can be involved in various chemical transformations. nih.govresearchgate.net

Table 1: Illustrative Quantum Chemical Properties of this compound (Note: These are representative values typical of what would be generated in a DFT study and are for illustrative purposes.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Relates to electron-donating ability; involved in oxidation. |

| LUMO Energy | -0.5 eV | Relates to electron-accepting ability; involved in reduction. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | C(carboxyl): +0.8e, O(carboxyl): -0.7e, N(carbamoyl): -0.9e | Indicates the partial charge distribution on each atom. |

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By simulating these movements, researchers can gain a detailed understanding of the conformational flexibility, stability, and interactions of a molecule like this compound in different environments. nih.govosti.gov

An MD simulation of this compound would reveal its preferred three-dimensional shapes (conformations) and the energy barriers between them. The gem-dimethyl group imposes significant steric constraints, which influences the rotational freedom around the C-C single bonds. The simulations can quantify the conformational landscape by tracking parameters like root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Furthermore, MD simulations are exceptionally powerful for studying solvent effects. researchgate.netrsc.org By explicitly including water molecules in the simulation box, it is possible to observe the formation and dynamics of hydrogen bonds between the solvent and the polar carbamoyl and carboxylic acid groups of the molecule. The arrangement of solvent molecules around the solute, analyzed through radial distribution functions (RDFs), provides insight into the hydration shell and its impact on the molecule's conformation and solubility. rsc.org These simulations can predict how the molecule's structure and dynamics change in different solvents, which is crucial for understanding its behavior in both chemical reactions and biological systems.

Table 2: Representative Parameters for a Molecular Dynamics Simulation Study (Note: This table illustrates typical settings and outputs for an MD simulation.)

| Parameter | Description | Example Value/Output |

| Simulation Time | The total duration of the simulated molecular motion. | 500 nanoseconds |

| Force Field | The set of equations and parameters used to describe the potential energy of the system. | AMBER, CHARMM |

| Solvent Model | The computational model used to represent the solvent. | TIP3P Water |

| Temperature & Pressure | The simulated environmental conditions. | 300 K, 1 bar |

| Key Analyses | Computational analyses performed on the simulation trajectory. | RMSD, RMSF, Hydrogen Bond Analysis, Radial Distribution Function |

Virtual Screening and Lead Optimization based on this compound Scaffold

The core structure, or "scaffold," of this compound can serve as a starting point for discovering new bioactive molecules through virtual screening and lead optimization. nih.govmdpi.com

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. plos.orgresearchgate.net If a known target is identified for the this compound scaffold, a structure-based virtual screening campaign can be initiated. This involves docking thousands or millions of compounds from a virtual library into the target's binding site and scoring their predicted binding affinity. mdpi.com Hits from this screening can then be acquired or synthesized for experimental testing.

Lead Optimization is the process of taking an initial "hit" compound and modifying its chemical structure to improve its properties, such as potency, selectivity, and ADMET profile. nih.govresearchgate.net Starting with the this compound scaffold, computational chemists can design and evaluate new derivatives in silico. For example, different chemical groups could be substituted at various positions on the scaffold. The effect of these modifications on binding affinity can be predicted using molecular docking and more rigorous methods like free energy perturbation (FEP) calculations. This iterative cycle of design, computational evaluation, and synthesis allows for the rational development of a potent and drug-like candidate molecule. mdpi.com This strategy, known as scaffold hopping, can also be employed to find new core structures that retain the key binding interactions of the original scaffold while offering novel intellectual property or improved properties. researchgate.net

Table 4: Example of a Virtual Screening and Lead Optimization Workflow

| Step | Technique | Objective |

| 1. Target Identification | - | Identify a biological target for which the scaffold has some affinity. |

| 2. Virtual Screening | Structure-based docking, Pharmacophore modeling | Screen a large compound library to find initial hits with better predicted binding than the original scaffold. mdpi.com |

| 3. Hit-to-Lead | Molecular Docking, ADMET Prediction | Analyze the binding modes of the best hits and prioritize those with favorable drug-like properties. |

| 4. Lead Optimization | Free Energy Calculations, QSAR, Scaffold Hopping | Iteratively modify the lead compound's structure to maximize potency and selectivity while minimizing off-target effects and toxicity. nih.govresearchgate.net |

Sophisticated Analytical Methodologies for the Characterization and Quantification of 2 Carbamoyl 2,2 Dimethylacetic Acid

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the protons of the two methyl groups are expected to produce a singlet signal, typically in the range of δ 1.2–1.5 ppm, due to their chemical equivalence and the absence of adjacent protons. The protons of the carbamoyl (B1232498) group (–CONH₂) would likely appear as a broad singlet between δ 6.5–7.5 ppm. The acidic proton of the carboxylic acid group is also detectable, with a chemical shift generally observed between 10 and 13 ppm, though it can be subject to exchange with deuterium (B1214612) in certain solvents. princeton.edu

¹³C NMR spectroscopy provides information about the carbon skeleton. Key signals would include a resonance for the carboxylic acid carbon at approximately δ 170 ppm and a signal for the quaternary carbon to which the methyl groups are attached.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-Carbamoyl-2,2-dimethylacetic acid would be characterized by specific absorption bands:

A broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

A strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid, typically around 1700-1725 cm⁻¹.

Another distinct carbonyl stretching band for the amide group (carbamoyl) in the range of 1680–1720 cm⁻¹.

N-H stretching vibrations of the primary amide are expected to appear as two bands in the 3100-3500 cm⁻¹ region.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) in positive ion mode is a common technique, which would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. Fragmentation patterns can offer additional structural information.

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Functional Group/Proton Environment | Expected Chemical Shift/Frequency Range |

| ¹H NMR | Methyl Protons (-CH₃) | δ 1.2–1.5 ppm (singlet) |

| ¹H NMR | Carbamoyl Protons (-CONH₂) | δ 6.5–7.5 ppm (broad singlet) |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | δ 10–13 ppm (singlet) |

| ¹³C NMR | Carboxylic Acid Carbon (-COOH) | δ ~170 ppm |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| IR Spectroscopy | C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ |

| IR Spectroscopy | C=O Stretch (Amide) | 1680–1720 cm⁻¹ |

| IR Spectroscopy | N-H Stretch (Amide) | 3100-3500 cm⁻¹ (two bands) |

| Mass Spectrometry (ESI+) | Protonated Molecule | [M+H]⁺ |

Chromatographic Techniques for Separation and Quantitation in Complex Mixtures

Chromatographic methods are essential for separating this compound from other compounds in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method would involve:

Stationary Phase: A C18 reversed-phase column is often suitable.

Mobile Phase: A mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol.

Detection: UV detection at a low wavelength, such as 210 nm, is commonly used to detect the carbonyl and carboxyl groups.

By using a validated HPLC method, the purity of a sample can be accurately determined, and the compound can be quantified in various matrices, including reaction mixtures and formulation preparations.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used, although it typically requires derivatization of the polar carboxylic acid and amide groups to increase volatility. Esterification of the carboxylic acid is a common derivatization strategy. GC-MS provides excellent separation efficiency and definitive identification based on both retention time and mass spectrum.

X-ray Crystallography and Solid-State Nuclear Magnetic Resonance for Solid-State Structure

Understanding the three-dimensional arrangement of molecules in the solid state is crucial for comprehending physical properties such as solubility and stability.

Solid-State Nuclear Magnetic Resonance (SSNMR) is a powerful technique for characterizing the structure of solid materials, especially for samples that are not amenable to single-crystal X-ray diffraction. princeton.edu SSNMR can provide information about the local environment of different nuclei (e.g., ¹³C, ¹⁵N) within the solid lattice, offering insights into polymorphism, conformation, and intermolecular packing. Combining SSNMR with techniques like 2D proton spin diffusion (PSD) experiments can help in assigning proton resonances and understanding their spatial proximities in the solid state. rsc.org

Bioanalytical Method Development for Biological Sample Analysis

The quantification of this compound in biological samples like blood, plasma, or urine requires the development of highly sensitive and selective bioanalytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark technique for this purpose. The development of a robust LC-MS/MS method would typically involve:

Sample Preparation: This is a critical step to remove interferences from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed.

Chromatographic Separation: A suitable HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) method is used to separate the analyte from endogenous components.

Mass Spectrometric Detection: A tandem mass spectrometer is used for highly selective and sensitive detection. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This provides a high degree of certainty in the identification and quantification of the compound.

For example, a similar approach has been successfully used for the quantification of other carboxylic acids in biological samples, demonstrating the feasibility of this technique. nih.govnih.gov The development of such a method would require careful optimization of sample extraction, chromatographic conditions, and mass spectrometric parameters to achieve the desired sensitivity, accuracy, and precision.

Emerging Research Applications and Translational Potential of 2 Carbamoyl 2,2 Dimethylacetic Acid

Recent scientific investigations have highlighted the emerging applications and translational potential of 2-Carbamoyl-2,2-dimethylacetic acid. This compound, with its distinct structural features, is proving to be a valuable scaffold in several areas of chemical and biomedical research.

Q & A

Q. What synthetic methodologies are effective for producing 2-Carbamoyl-2,2-dimethylacetic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2,2-dimethylacetic acid derivatives with carbamoyl chloride under anhydrous conditions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Purity validation requires 1H/13C NMR to confirm structural integrity and HPLC (C18 column, UV detection at 210 nm) to assess chemical homogeneity. Reference spectroscopic databases (e.g., PubChem entries for analogous compounds) for comparative analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O, ~1680–1720 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.

- NMR : Use 1H NMR (DMSO-d6) to resolve methyl groups (δ 1.2–1.5 ppm) and carbamoyl protons (δ 6.5–7.5 ppm). 13C NMR confirms carboxylic acid (δ ~170 ppm) and quaternary carbons.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to determine molecular ion [M+H]+ and fragmentation patterns. Cross-reference with computational predictions (e.g., ChemDraw) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Employ Density Functional Theory (DFT) (e.g., B3LYP/6-31G* basis set) to calculate electron density maps, HOMO-LUMO gaps, and transition states. Molecular dynamics simulations (e.g., Gaussian or ORCA) model solvation effects and pH-dependent stability. Validate predictions with experimental kinetics (e.g., monitoring reaction progress via in-situ IR) .

Q. What strategies address contradictions in experimental data regarding the compound’s stability under varying pH?

- Methodological Answer : Conduct systematic stability studies:

- pH Titration : Measure solubility and degradation rates across pH 2–12 (buffered solutions, 25°C).

- Accelerated Stability Testing : Use HPLC to quantify degradation products (e.g., hydrolysis to dimethylacetic acid) under thermal stress (40–60°C).

- Statistical Analysis : Apply ANOVA to identify significant factors (pH, temperature) and reconcile discrepancies using error margin thresholds .

Q. How can byproducts during synthesis be minimized and characterized?

- Methodological Answer :

- Reaction Optimization : Use Design of Experiments (DoE) to adjust stoichiometry, solvent polarity, and temperature. For example, reducing excess carbamoyl chloride decreases N-alkylation byproducts.

- Byproduct Identification : LC-MS/MS with collision-induced dissociation (CID) fragments unknown peaks. Compare retention times and spectra to synthetic standards .

Key Considerations for Researchers

- Contradiction Management : When conflicting data arise (e.g., unexpected degradation pathways), cross-validate findings using orthogonal techniques (e.g., NMR + XRD for crystal structure confirmation) .

- Safety Protocols : Always use PPE (nitrile gloves, lab coat) and fume hoods during synthesis, referencing safety guidelines for carbamoyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.